![molecular formula C10H18N4 B14013709 3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile CAS No. 67602-77-1](/img/structure/B14013709.png)
3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is a chemical compound with a complex structure that includes a dimethylamino group and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile typically involves the reaction of dimethylaminoethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Scientific Research Applications
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The nitrile groups can participate in nucleophilic addition reactions, further modifying the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-((2-(Dimethylamino)ethyl)azanediyl)bis(methylene)bis(naphthalen-2-olato-κ4N,N′,O,O′)-titanium(IV): Similar structure but includes titanium coordination.
6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(benzo[d][1,3]dioxol-5-olato-κ4N,N′,O,O′)-titanium(IV): Contains benzo[d][1,3]dioxole groups and titanium coordination.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
67602-77-1 |
---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-[2-cyanoethyl-[2-(dimethylamino)ethyl]amino]propanenitrile |
InChI |
InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3 |
InChI Key |
HTXPBCJOWXOHFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.